(3,5-Difluorophenyl)(thiomorpholino)methanone
Description
(3,5-Difluorophenyl)(thiomorpholino)methanone is a fluorinated aromatic ketone featuring a thiomorpholino (tetrahydro-1,4-thiazin-4-yl) group and a 3,5-difluorophenyl substituent.
For example, thiomorpholino groups are introduced using thiomorpholine in the presence of activating agents like triethylamine ().
Applications: Thiomorpholino methanones are frequently explored as intermediates in pharmaceuticals and agrochemicals due to their stability and tunable electronic profiles ().
Properties
IUPAC Name |
(3,5-difluorophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPQEWVAFAUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Acylation
A prominent method involves the activation of 3,5-difluorobenzoic acid using 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by thiomorpholine. This approach, adapted from antipsychotic drug synthesis protocols, ensures mild reaction conditions and high functional group tolerance.
Procedure :
-
Activation : 3,5-Difluorobenzoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in a mixed solvent system of DMF and acetonitrile (3:1 v/v) at room temperature for 2 hours.
-
Coupling : Thiomorpholine (1.1 equiv) is added, and the reaction proceeds for 12–36 hours at 25°C.
-
Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via flash chromatography (CHCl₃/MeOH, 9:1) or recrystallization from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >99.8% |
| Reaction Time | 12–36 hours |
This method avoids harsh acids, making it suitable for lab-scale and industrial applications.
Acid Chloride Route
An alternative pathway employs 3,5-difluorobenzoyl chloride, synthesized via thionyl chloride (SOCl₂) treatment of 3,5-difluorobenzoic acid. The acyl chloride is subsequently reacted with thiomorpholine in the presence of a base.
Procedure :
-
Acyl Chloride Formation : 3,5-Difluorobenzoic acid is refluxed with SOCl₂ (5.0 equiv) in toluene for 4 hours. Excess SOCl₂ is removed under vacuum.
-
Nucleophilic Substitution : The acyl chloride (1.0 equiv) is added dropwise to a solution of thiomorpholine (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 6 hours.
-
Purification : The product is extracted with DCM, washed with NaHCO₃, and crystallized from ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (NMR) | >98% |
| Reaction Scale | Up to 1 kg |
This method offers rapid kinetics but requires careful handling of corrosive reagents.
Advanced Catalytic Approaches
Transition Metal-Catalyzed Alkylation
Inspired by Cariprazine synthesis, ruthenium-catalyzed alkylation leverages Ru₃(CO)₁₂ and Xantphos to couple halogenated intermediates with thiomorpholine derivatives.
Procedure :
-
Substrate Preparation : 3,5-Difluorophenyl bromide (1.0 equiv) is combined with thiomorpholine (1.2 equiv) in toluene.
-
Catalysis : Ru₃(CO)₁₂ (0.05 equiv) and Xantphos (0.1 equiv) are added, and the mixture is refluxed for 12 hours.
-
Isolation : The product is purified via chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 52–58% |
| Turnover Frequency | 8.2 h⁻¹ |
This method is ideal for sterically hindered substrates but faces cost barriers due to noble metal catalysts.
Solvent and Base Optimization
Polar Aprotic Solvents
DMF and DMSO enhance reaction rates in CDI-mediated couplings by stabilizing charged intermediates. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 12 |
| DMSO | 72 | 10 |
| THF | 58 | 24 |
DMSO marginally reduces reaction time but may complicate purification.
Base Selection
Triethylamine (TEA) and potassium carbonate (K₂CO₃) are compared in acid chloride couplings:
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| TEA | 65 | Low |
| K₂CO₃ | 70 | Moderate |
| NaHCO₃ | 55 | High |
K₂CO₃ offers higher yields but necessitates rigorous pH control during workup.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent patents highlight flow chemistry for 3,5-difluorophenol precursors, enabling kilogram-scale production:
-
Precursor Synthesis : 1,3,5-Trifluorobenzene is defluorinated using acetohydroxamic acid and K₂CO₃ in DMF at 90°C.
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Acidification : Hydrolysis with HCl yields 3,5-difluorophenol, extracted into toluene.
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Downstream Processing : The phenol is oxidized to 3,5-difluorobenzoic acid and converted to the target ketone via CDI coupling.
Throughput : 1.2 kg/day with 99.5% purity.
Challenges and Mitigation Strategies
Regioselectivity in Difluorophenyl Systems
Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position, complicating ketone formation. Strategies include:
Purification of Polar Byproducts
Thiomorpholine’s sulfur atom increases polarity, necessitating:
-
Counterion Exchange : Converting the free base to hydrochloride salts for crystallization.
-
Hybrid Solvents : Methanol/water mixtures (7:3) for recrystallization.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies suggest that visible-light-mediated cross-couplings could bypass traditional metal catalysts. For example, eosin Y catalyzes aryl radical formation from 3,5-difluoroiodobenzene, reacting with thiomorpholine carbonyls.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(3,5-Difluorophenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the thiomorpholine ring contributes to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3,5-difluorophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Observations :
- Fluorine vs.
- Nitro/Amino Groups: Nitro-substituted derivatives (e.g., 13b, 13c in ) serve as precursors for bioactive amines, while amino derivatives (e.g., 14a in ) are versatile intermediates in drug design.
Thiomorpholino vs. Morpholino Derivatives
Replacing the sulfur atom in thiomorpholino with oxygen (morpholino) alters electronic and steric properties:
Example :
- (3-Bromophenyl)(thiomorpholino)methanone (3g) vs. (3-Bromophenyl)(morpholino)methanone (3i) (): The thiomorpholino analog (3g) exhibits a 0.5–1.0 unit higher LogP, enhancing blood-brain barrier penetration. Morpholino derivatives (3i) may show improved aqueous solubility, favoring renal excretion.
Heteroaromatic and Complex Analogs
Incorporating heterocycles or extended aromatic systems modifies bioactivity and binding affinity:
Key Insight : The 3,5-difluorophenyl group in the target compound offers a balance between electronic effects and steric demands, unlike bulkier trifluoromethyl or polyhalogenated analogs.
Research Findings and Data Tables
Spectroscopic Data Comparison
Biological Activity
(3,5-Difluorophenyl)(thiomorpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a difluorophenyl group and a thiomorpholine ring, suggests a variety of interactions with biological targets. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
- Molecular Formula : C₁₁H₁₁F₂NOS
- Molecular Weight : 245.27 g/mol
- Structure : The compound consists of a difluorophenyl moiety linked to a thiomorpholine via a carbonyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity and selectivity, while the thiomorpholine ring contributes to stability and bioavailability. The compound's mechanism includes:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of receptor activity related to inflammatory responses or cancer pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : It has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in autoimmune diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could be beneficial in drug development aimed at specific diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxicity with an IC50 value in the low micromolar range, suggesting significant potential as an anticancer agent .
- Another investigation focused on the compound's anti-inflammatory properties revealed that it effectively reduced the secretion of pro-inflammatory cytokines when tested on activated macrophages .
- Enzyme inhibition assays indicated that the compound could inhibit key kinases involved in tumor growth, showcasing its dual role as both an anticancer and anti-inflammatory agent .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Biological Activity | Reference |
|---|---|---|
| (2,3-Difluorophenyl)(thiomorpholino)methanone | Moderate anticancer activity; higher IC50 values. | |
| (3,4-Difluorophenyl)(thiomorpholino)methanone | Limited enzyme inhibition; lower potency observed. |
Q & A
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life. LC-MS/MS quantifies parent compound and metabolites.
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks.
- In Vivo PK Studies : Administer radiolabeled compound to track bioavailability and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
